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Compound of Interest

Compound Name: 3,5-Dibromocyclopentene

Cat. No.: B15205567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties and reactivity of

3,5-dibromocyclopentene and other selected dihalocycloalkenes, including 3,5-

dichlorocyclopentene, 3,6-dibromocyclohexene, and 3,6-dichlorocyclohexene. The information

presented herein is intended to assist researchers in selecting appropriate substrates for

various synthetic applications.

Physicochemical Properties
The following table summarizes key physicochemical properties of the selected

dihalocycloalkenes. It is important to note that a significant portion of the available data is

derived from computational models rather than experimental measurements.
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Property
3,5-
Dibromocyclo
pentene

3,5-
Dichlorocyclo
pentene

3,6-
Dibromocyclo
hexene

3,6-
Dichlorocyclo
hexene

Molecular

Formula
C₅H₆Br₂[1][2] C₅H₆Cl₂[3] C₆H₈Br₂[4] C₆H₈Cl₂

Molecular Weight

( g/mol )
225.91[1] 137.00[3] 239.94[4] 151.03[5]

CAS Number 1890-04-6[1][2] Not available 35044-00-9[4] Not available

Boiling Point (K)
455.89

(Calculated)[6]
Not available Not available Not available

Melting Point (K)
273.13

(Calculated)[6]
Not available Not available Not available

LogP

(Octanol/Water)

2.47 (Calculated)

[6]

2.1 (Calculated)

[3]

2.8 (Calculated)

[4]

2.6 (Calculated)

[5]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of these compounds.

Limited experimental spectroscopic data is available in public databases.

Compound Available Spectroscopic Data

3,5-Dibromocyclopentene
IR Spectrum available from the NIST WebBook.

[2]

trans-1,2-Dichlorocyclopentane
IR Spectrum and Mass Spectrum available in

the NIST WebBook.[7]

trans-1,2-Dibromocyclohexane
1H NMR, 13C NMR, IR, and Mass Spectra are

available from various sources.[8][9][10][11]

trans-1,2-Dichlorocyclohexane 1H NMR spectrum is available.[12]
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Dihalocycloalkenes are versatile substrates in organic synthesis, primarily undergoing

nucleophilic substitution and elimination reactions. The reactivity is influenced by several

factors including the nature of the halogen, the ring size, and the reaction conditions.

General Reactivity Trends:

Leaving Group Ability: Bromine is a better leaving group than chlorine due to its lower

electronegativity and larger atomic size, which makes the C-Br bond weaker than the C-Cl

bond. Therefore, dibromo derivatives are generally more reactive towards nucleophilic

substitution than their dichloro counterparts.

Ring Strain: Cyclopentene rings have a higher degree of ring strain compared to

cyclohexene rings. This can influence the rate of reactions that involve a change in

hybridization of the ring carbons.

Allylic Position: The halogens in these compounds are in allylic positions, which enhances

their reactivity in both SN1 and SN2 reactions due to the stabilization of the carbocation

intermediate (SN1) or the transition state (SN2) by the adjacent double bond.

Reaction Pathways:

Dihalocycloalkenes can undergo substitution (SN1, SN2) and elimination (E1, E2) reactions.

The predominant pathway is determined by the structure of the substrate, the nature of the

nucleophile/base, the solvent, and the temperature.

Dihalocycloalkene

SN1 Product

Weak Nucleophile,
Polar Protic Solvent

SN2 Product

Strong Nucleophile,
Polar Aprotic Solvent

E1 Product

Weak, Bulky Base,
Heat

E2 Product

Strong, Bulky Base,
Heat

Nucleophile / Base

Click to download full resolution via product page

Caption: Reaction pathways for dihalocycloalkenes.
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Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of these specific

dihalocycloalkenes are not readily available in the public domain. However, the following are

generalized procedures adapted from the synthesis of similar compounds, which can serve as

a starting point for experimental design.

Protocol 1: Synthesis of a Dihalocycloalkene (General)

This protocol is a general method for the allylic halogenation of a cycloalkene, which is a

common route to synthesize these compounds.

Materials: Cycloalkene (e.g., cyclopentene, cyclohexene), N-bromosuccinimide (NBS) or N-

chlorosuccinimide (NCS), radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable

solvent (e.g., carbon tetrachloride).

Procedure:

Dissolve the cycloalkene in the solvent in a round-bottom flask equipped with a reflux

condenser and a magnetic stirrer.

Add NBS or NCS and the radical initiator to the flask.

Heat the mixture to reflux for several hours. The reaction progress can be monitored by

TLC or GC.

After the reaction is complete, cool the mixture to room temperature.

Filter the mixture to remove succinimide.

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

Dry the organic layer over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by distillation or column chromatography.
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Protocol 2: Nucleophilic Substitution Reaction (General)

This protocol describes a general procedure for the reaction of a dihalocycloalkene with a

nucleophile.

Materials: Dihalocycloalkene, nucleophile (e.g., sodium azide, sodium cyanide, or an

alkoxide), and a suitable polar aprotic solvent (e.g., DMF or DMSO).

Procedure:

Dissolve the dihalocycloalkene in the solvent in a round-bottom flask equipped with a

magnetic stirrer and a nitrogen inlet.

Add the nucleophile to the solution.

Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by

TLC or GC.

Upon completion, pour the reaction mixture into water and extract with a suitable organic

solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic extracts with water and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure.

Purify the product by column chromatography or recrystallization.
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Caption: General experimental workflow.

Signaling Pathways and Reaction Mechanisms
The primary reaction mechanisms for these compounds are SN1, SN2, E1, and E2. The

following diagrams illustrate the key steps in these pathways.

SN2 Mechanism:
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Caption: Concerted SN2 reaction mechanism.

SN1 Mechanism:
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Caption: Stepwise SN1 reaction mechanism.
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E2 Mechanism:

Base⁻ + H-CR₂-CR₂-X

[Base---H---CR₂---CR₂---X]⁻
Transition State

Concerted

Base-H + R₂C=CR₂ + X⁻

Click to download full resolution via product page

Caption: Concerted E2 elimination mechanism.
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Caption: Stepwise E1 elimination mechanism.

Conclusion
The choice between 3,5-dibromocyclopentene and other dihalocycloalkenes will depend on

the specific requirements of the synthetic target. The dibromo compounds offer higher reactivity

for nucleophilic substitution, while the choice between a cyclopentene and cyclohexene

scaffold will influence the stereochemical outcome and conformational properties of the final

product. The provided data and protocols offer a foundation for further investigation and

optimization of reaction conditions for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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